![molecular formula C19H24N2O4 B3010451 [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate CAS No. 2361863-34-3](/img/structure/B3010451.png)
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate is not fully understood, but it is believed to act on various targets in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. This compound has been found to have a dual effect on the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has been shown to inhibit the activity of HDACs in cancer cells, leading to cell death, while also activating HDACs in neurons, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. This compound has been shown to improve glucose and lipid metabolism and reduce insulin resistance. It has also been found to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has been found to have low toxicity and is well tolerated in animal studies. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. This compound also has limited availability and is not widely used in research.
Orientations Futures
There are several future directions for the study of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Studies are needed to investigate the safety and efficacy of this compound in human trials. Future research could also focus on developing new derivatives of this compound with improved solubility and stability. This compound could also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate involves a multi-step process that begins with the reaction of 4-nitrobenzoic acid with 2-methylpropanoyl chloride to form 4-nitrobenzoyl-2-methylpropanoic acid. This intermediate is then converted to 4-nitrobenzoyl-2-methylpropanamide through a reaction with ammonia. The next step involves the reaction of 4-nitrobenzoyl-2-methylpropanamide with prop-2-enoyl chloride to form this compound. The final product is obtained through the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate has shown promising results in scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have neuroprotective effects and can improve cognitive function. This compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
[4-(2-methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-17(22)21-11-9-14(10-12-21)19(24)25-16-7-5-15(6-8-16)20-18(23)13(2)3/h4-8,13-14H,1,9-12H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAKYBWEXRBOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
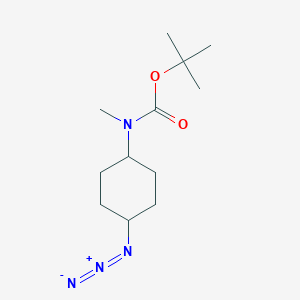
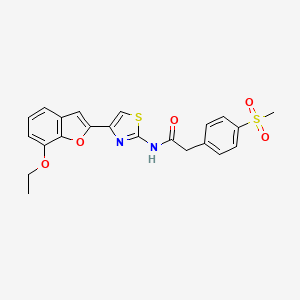
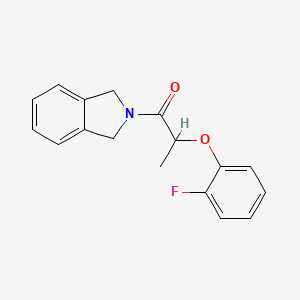
![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)



![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
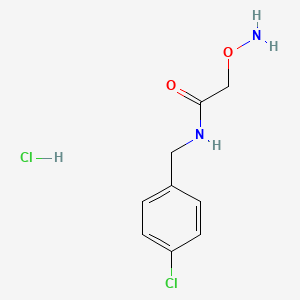
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
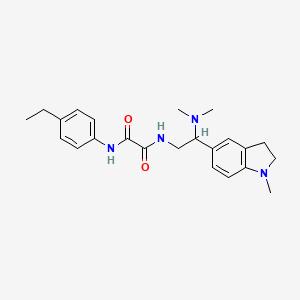
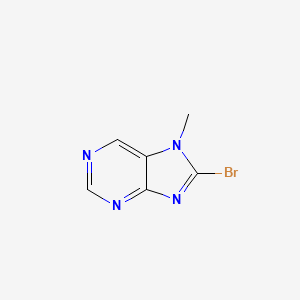
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)